6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine typically involves the functionalization of the imidazo[1,2-a]pyrazine scaffold. One common method includes the reaction of imidazo[1,2-a]pyrazine with bromine, chlorine, and methylating agents under controlled conditions . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the halogenation and methylation processes.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets within the cell. It is believed to inhibit key enzymes or proteins involved in essential biological processes, leading to the disruption of cellular functions. For example, in the context of antituberculosis activity, it may inhibit enzymes critical for the survival and replication of Mycobacterium tuberculosis .
Comparison with Similar Compounds
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
Comparison: 6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs. For instance, the presence of both halogens can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C7H6BrClN4 |
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Molecular Weight |
261.50 g/mol |
IUPAC Name |
6-bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C7H6BrClN4/c1-3-6(10)13-2-4(8)12-5(9)7(13)11-3/h2H,10H2,1H3 |
InChI Key |
ASHGTYAZBCDLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(N=C(C2=N1)Cl)Br)N |
Origin of Product |
United States |
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